1-萘基蒽

描述

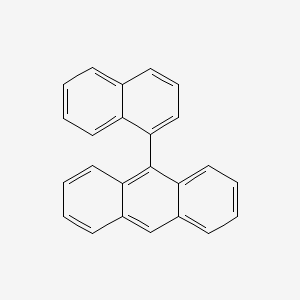

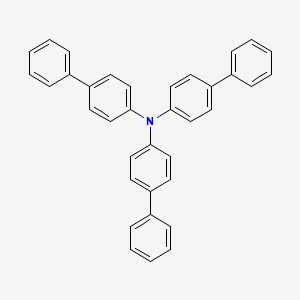

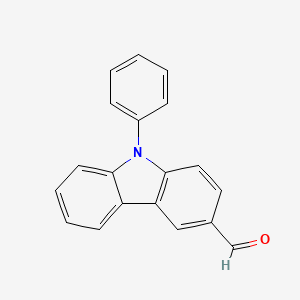

9-(Naphthalen-1-yl)anthracene is a chemical compound with the molecular formula C24H16 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), where a naphthalene group is attached to the 9th carbon of the anthracene backbone .

Synthesis Analysis

The synthesis of 9-(Naphthalen-1-yl)anthracene and its derivatives often involves the Suzuki/Sonogashira cross-coupling reactions . This method allows for the introduction of diverse aromatic groups to the anthracene core, leading to a variety of derivatives with different properties .Molecular Structure Analysis

The molecular structure of 9-(Naphthalen-1-yl)anthracene is characterized by the presence of a naphthalene group attached to the 9th carbon of the anthracene backbone . The packing structures of these compounds are influenced by the terminal substitutions .Chemical Reactions Analysis

The chemical reactions involving 9-(Naphthalen-1-yl)anthracene are primarily related to its use as a host material in organic light-emitting diodes (OLEDs) . The compound exhibits both fluorescent and phosphorescent light emission .Physical and Chemical Properties Analysis

9-(Naphthalen-1-yl)anthracene exhibits high thermal stability with decomposition temperatures (Td) ranging from 221 to 484 °C . It also shows blue emission with a high quantum yield (Φf = 0.20—0.75) . The compound’s physical and chemical properties are strongly affected by different substituents .科学研究应用

有机发光二极管 (OLED)

该化合物已被用于开发高效的蓝色荧光 OLED。 1-萘基蒽的分子结构使其具有良好的热稳定性和合适的能级,与空穴和电子传输层匹配良好,使其成为 OLED 中蓝色发光材料的理想选择 .

电致发光性质

已合成 1-萘基蒽衍生物以研究其电致发光 (EL) 性质。 这些化合物用于多层器件以增强 EL 性能,表明其在先进显示和照明技术中的潜力 .

光物理性质

已广泛研究了包括 1-萘基蒽在内的蒽基衍生物的光物理性质。 由于其荧光发射和吸收能力,这些化合物在光伏器件和传感器中的应用中表现出良好的特性 .

合成与表征

1-萘基蒽的合成过程涉及交叉偶联反应,该反应产生了良好的结果。 这些化合物的表征为其结构和电子性质提供了宝贵的见解,这对它们在各个科学研究领域的应用至关重要 .

作用机制

Target of Action

The primary target of the compound 9-(Naphthalen-1-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It serves as a host material in this layer .

Mode of Action

9-(Naphthalen-1-yl)anthracene interacts with its target by being used as a host material in the emissive layer of OLEDs . When doped with appropriate metals such as iridium or platinum, it can also function as a phosphorescent emitter in OLEDs .

Biochemical Pathways

The compound 9-(Naphthalen-1-yl)anthracene affects the light-emitting pathway in OLEDs . It contributes to the generation of deep-blue emission, which is a downstream effect of its interaction with the emissive layer .

Pharmacokinetics

Its solubility in chloroform and dichloromethane suggests that it may have good bioavailability in systems where these solvents are present.

Result of Action

The molecular effect of 9-(Naphthalen-1-yl)anthracene’s action is the generation of deep-blue emission in OLEDs

Action Environment

Environmental factors such as temperature and the presence of certain solvents can influence the action, efficacy, and stability of 9-(Naphthalen-1-yl)anthracene. For instance, it has been shown to have good stability and exhibits a broad absorption spectrum . Its solubility in chloroform and dichloromethane also suggests that these solvents can enhance its action in the appropriate environments.

安全和危害

未来方向

属性

IUPAC Name |

9-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZWHZIYLWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594295 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-70-6 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)